2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyridazinone core.
Attachment of the piperidine-1-carbonyl group: This can be done through acylation reactions using piperidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated derivatives of the fluorobenzyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter activity.
Pathways: Interference with signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
- 2-(4-methylbenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
- 2-(4-methoxybenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
Uniqueness
2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Biological Activity
Overview
2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class, which is recognized for its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in neurological and metabolic disorders.
Chemical Structure and Properties
The structure of this compound features a pyridazinone core with a fluorobenzyl substituent and a piperidine carbonyl group. The presence of the fluorine atom enhances the compound's metabolic stability and lipophilicity, which are critical for pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Binding : The compound can bind to specific receptors in the nervous system, modulating neurotransmitter activity.
- Signaling Pathways : It interferes with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity Data
Research has demonstrated that compounds within the pyridazinone class exhibit a range of biological activities, including:
- Monoamine Oxidase Inhibition : Similar pyridazinones have shown significant inhibition of monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels. For instance, derivatives containing similar structural motifs exhibited IC50 values as low as 0.013 µM for MAO-B inhibition .
- Cytotoxic Effects : In studies assessing cytotoxicity on healthy fibroblast cells (L929), certain derivatives demonstrated varying degrees of toxicity, suggesting that modifications to the structure can enhance selectivity and reduce adverse effects .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of related pyridazinones:
Compound Name | Structure | MAO-B Inhibition IC50 (µM) | Cytotoxicity (IC50 µM) |
---|---|---|---|
T6 | Pyridazinone with fluorophenyl piperazine | 0.013 | 120.6 |
T3 | Pyridazinone with other substitutions | 0.039 | 27.05 |
T1 | Basic pyridazinone | Not specified | High at 50 µM |
This comparison indicates that structural variations significantly influence both enzyme inhibition potency and cytotoxicity.
Case Studies and Research Findings
- Neurodegenerative Disorders : Research indicates that certain pyridazinones may serve as lead compounds for treating neurodegenerative diseases like Alzheimer's due to their selective inhibition of MAO-B, which is implicated in neurodegeneration .
- Virtual Screening Studies : Computational studies have shown that piperazine derivatives can effectively bind to acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's by enhancing cholinergic signaling .
- Safety Profiles : Safety assessments highlight that while some derivatives exhibit cytotoxic effects at higher concentrations, others like T6 show promise as safer alternatives due to their lower toxicity profiles .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(piperidine-1-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-14-6-4-13(5-7-14)12-21-16(22)9-8-15(19-21)17(23)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYXMJRPTFMUQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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